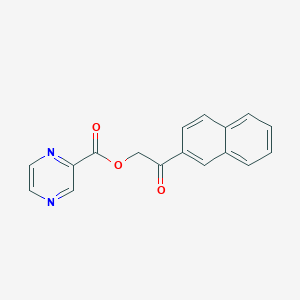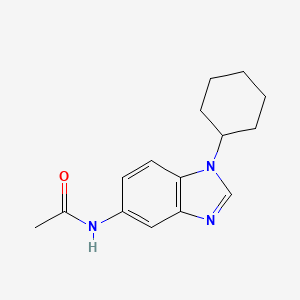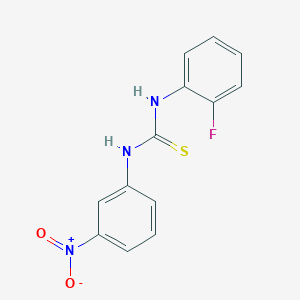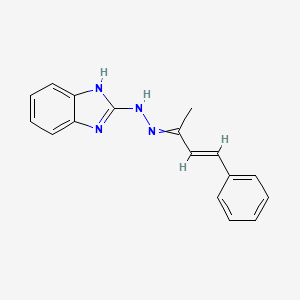
3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CTAA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAA belongs to the class of tetrazole-based compounds, and its unique chemical structure makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have anti-inflammatory and anti-oxidant properties. 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of anti-microbial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has a high degree of stability, making it a reliable compound for use in research. However, one limitation of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide. One area of interest is the development of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide and its potential as an anti-inflammatory and anti-oxidant agent. Finally, the development of new synthesis methods for 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide may lead to the discovery of novel derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide involves the reaction of 2-chlorobenzylamine with acryloyl chloride, followed by the addition of sodium azide and copper sulfate to form the tetrazole ring. The final product is obtained through the purification of the crude mixture by column chromatography.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c11-8-4-2-1-3-7(8)5-6-9(17)12-10-13-15-16-14-10/h1-6H,(H2,12,13,14,15,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDFLSSKYITPNR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)


![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

